molecular formula C12H18O B085208 3-Methyl-1-phenyl-3-pentanol CAS No. 10415-87-9

3-Methyl-1-phenyl-3-pentanol

Cat. No.: B085208
CAS No.: 10415-87-9
M. Wt: 178.27 g/mol
InChI Key: AEJRTNBCFUOSEM-UHFFFAOYSA-N
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Description

R411 is a compound that has garnered attention for its applications in various fields, including medicine and industrial processes. It is known for its role as a non-steroid oral medicine for the treatment of asthma, where it functions as a dual-acting competitive integrin antagonist .

Mechanism of Action

Target of Action

3-Methyl-1-phenyl-3-pentanol is a tertiary alcohol

Mode of Action

It’s known that alcohols can undergo oxidation reactions . For instance, primary alcohols can be oxidized to aldehydes . This suggests that this compound may undergo similar reactions in the body, leading to the formation of different metabolites.

Biochemical Pathways

It’s known that alcohols can be involved in various biochemical reactions, such as oxidation . This suggests that this compound may influence these pathways, leading to various downstream effects.

Pharmacokinetics

It’s known that alcohols are generally well-absorbed in the gastrointestinal tract and can be distributed throughout the body . They are typically metabolized in the liver and excreted in the urine .

Result of Action

It’s known that alcohols can have various effects at the molecular and cellular level, such as influencing enzyme activity and receptor function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH can affect the stability of the compound . Additionally, individual factors such as age, sex, genetic factors, and health status can influence the compound’s action and efficacy.

Chemical Reactions Analysis

Types of Reactions: R411 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its functionality in different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving R411 include chloroform, isopropanol, and ethanol. The conditions typically involve rapid sample lysis and extraction processes to ensure the integrity and purity of the compound .

Major Products Formed: The major products formed from the reactions involving R411 include high-quality total RNA, which can be used directly for various molecular biology experiments such as RT-PCR, RT-qPCR, Northern Blot, Dot Blot, in vitro translation, and high-throughput sequencing .

Scientific Research Applications

R411 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used for the isolation of high-quality total RNA from cultured cells, animal tissues, and plant tissues . The resulting RNA can be used in various molecular biology experiments, making R411 a valuable reagent in research settings.

Comparison with Similar Compounds

Properties

IUPAC Name

3-methyl-1-phenylpentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h4-8,13H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJRTNBCFUOSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864266
Record name Benzenepropanol, .alpha.-ethyl-.alpha.-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless, slightly viscous liquid; Warm, rose-like aroma
Record name 1-Phenyl-3-methyl-3-pentanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1638/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

112.00 to 112.50 °C. @ 0.80 mm Hg
Record name 3-Methyl-1-phenyl-3-pentanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031731
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, Slightly soluble in water, Soluble (in ethanol)
Record name 3-Methyl-1-phenyl-3-pentanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031731
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-Phenyl-3-methyl-3-pentanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1638/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.958-0.965 (20°)
Record name 1-Phenyl-3-methyl-3-pentanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1638/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Mechanism of Action

R411 prevents binding of V-CAM1 to either a4b1 or a4b7.
Record name R411
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CAS No.

10415-87-9
Record name α-Ethyl-α-methylbenzenepropanol
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Record name 3-Methyl-1-phenyl-3-pentanol
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Record name Phenethylmethylethylcarbinol
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Record name Benzenepropanol, .alpha.-ethyl-.alpha.-methyl-
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Record name Benzenepropanol, .alpha.-ethyl-.alpha.-methyl-
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Record name 3-methyl-1-phenylpentan-3-ol
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Record name 3-METHYL-1-PHENYL-3-PENTANOL
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Record name 3-Methyl-1-phenyl-3-pentanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031731
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of styrene in 2-butanol (20% by weight, 100 g/h) was pumped continuously at an average temperature of 390° C. in the reactor through the laboratory plant. The conversion of styrene was 84.0% and, in the steady state, 14.7 g/h of 3-methyl-1-phenyl-3-pentanol were obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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